molecular formula C18H23N3O3S B11075350 (2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11075350
M. Wt: 361.5 g/mol
InChI Key: IJKAZLYUOPZDCQ-UHFFFAOYSA-N
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Description

3-ETHYL-2-(ETHYLIMINO)-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound belonging to the thiazine family This compound is characterized by its unique structure, which includes a thiazine ring, an ethylimino group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-2-(ETHYLIMINO)-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE typically involves the following steps:

    Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Ethylimino Group: The ethylimino group is introduced via a condensation reaction between the thiazine intermediate and an ethylamine derivative.

    Attachment of the Propoxyphenyl Group: The final step involves the coupling of the propoxyphenyl group to the thiazine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-2-(ETHYLIMINO)-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylimino and propoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiazine derivatives.

Scientific Research Applications

3-ETHYL-2-(ETHYLIMINO)-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Material Science: It is explored for use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-ETHYL-2-(ETHYLIMINO)-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA synthesis inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 3-ETHYL-2-(ETHYLIMINO)-N-(2-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
  • (2Z)-N-(4-CHLOROPHENYL)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
  • ETHYL 4-(3-METHOXY-4-PROPOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

Uniqueness

3-ETHYL-2-(ETHYLIMINO)-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

3-ethyl-2-ethylimino-4-oxo-N-(4-propoxyphenyl)-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C18H23N3O3S/c1-4-11-24-14-9-7-13(8-10-14)20-17(23)15-12-16(22)21(6-3)18(25-15)19-5-2/h7-10,12H,4-6,11H2,1-3H3,(H,20,23)

InChI Key

IJKAZLYUOPZDCQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NCC)S2)CC

Origin of Product

United States

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